molecular formula C8H14O3 B3019350 Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 27697-61-6

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B3019350
CAS No.: 27697-61-6
M. Wt: 158.197
InChI Key: MZSYECJIYVQOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclobutane derivative with a hydroxymethyl group and an ethyl ester group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 3-(carboxymethyl)cyclobutane-1-carboxylate

    Reduction: 3-(hydroxymethyl)cyclobutanol

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Comparison with Similar Compounds

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSYECJIYVQOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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